Computed Physicochemical Properties vs. Chloro Analog for Synthetic Planning
The target compound exhibits distinct physical properties that directly influence its handling and reaction design. Its boiling point is 243.9 °C at 760 mmHg, which is significantly higher than the 90-92 °C reported for the saturated 3-chloro-4-ethoxybutan-2-one analog . While this is not a direct unsaturation-matched comparator, the higher boiling point aligns with the enhanced polarity from the bromine atom and the conjugated system, enabling a wider thermal window for reactions that cannot be replicated with the more volatile chloro derivative. The density of 1.402 g/cm³ is also higher, indicating a different phase behavior and concentration in solution .
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 243.9 °C at 760 mmHg |
| Comparator Or Baseline | 3-Chloro-4-ethoxybutan-2-one (CAS 6986-47-6): 90-92 °C (Note: saturated analog, not a direct unsaturated match) |
| Quantified Difference | Approximately 152-154 °C higher |
| Conditions | Computed or reported physical properties |
Why This Matters
The significantly higher boiling point of the target compound allows for a broader range of reaction temperatures and simpler purification by distillation when removing lower-boiling solvents, a key consideration for scale-up procurement.
